molecular formula C₈H₈O₇ B019597 (+)-Diacetyl-L-tartaric anhydride CAS No. 6283-74-5

(+)-Diacetyl-L-tartaric anhydride

Cat. No.: B019597
CAS No.: 6283-74-5
M. Wt: 216.14 g/mol
InChI Key: XAKITKDHDMPGPW-PHDIDXHHSA-N
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Description

(+)-Diacetyl-L-tartaric anhydride is a chemical compound derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is an anhydride, meaning it is formed by the removal of water from two molecules of tartaric acid. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Diacetyl-L-tartaric anhydride can be synthesized through the reaction of tartaric acid with acetic anhydride. The reaction typically involves heating tartaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

Tartaric Acid+Acetic Anhydride(+)-Diacetyl-L-tartaric anhydride+Acetic Acid\text{Tartaric Acid} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Tartaric Acid+Acetic Anhydride→(+)-Diacetyl-L-tartaric anhydride+Acetic Acid

The reaction is usually carried out under reflux conditions to ensure complete conversion of tartaric acid to the anhydride.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where tartaric acid and acetic anhydride are mixed and heated. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or crystallization to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(+)-Diacetyl-L-tartaric anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form tartaric acid and acetic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water, often under acidic or basic conditions.

    Esterification: Alcohols, typically in the presence of an acid catalyst.

    Amidation: Amines, often with a base to neutralize the acetic acid formed.

Major Products

    Hydrolysis: Tartaric acid and acetic acid.

    Esterification: Tartaric esters and acetic acid.

    Amidation: Tartaric amides and acetic acid.

Scientific Research Applications

(+)-Diacetyl-L-tartaric anhydride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the preparation of tartaric esters and amides.

    Biology: In the study of enzyme-catalyzed reactions involving tartaric acid derivatives.

    Medicine: As a precursor in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: In the production of food additives, cosmetics, and other consumer products.

Mechanism of Action

The mechanism of action of (+)-Diacetyl-L-tartaric anhydride involves its reactivity as an anhydride. It acts as an electrophile, reacting with nucleophiles such as water, alcohols, and amines. The reaction typically involves nucleophilic attack on the carbonyl carbon, followed by the elimination of acetic acid. This mechanism is common to many anhydrides and is utilized in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Acetic Anhydride: A simpler anhydride used in similar reactions but lacks the chiral properties of (+)-Diacetyl-L-tartaric anhydride.

    Succinic Anhydride: Another anhydride used in organic synthesis, but with different reactivity and applications.

    Maleic Anhydride: Used in polymer synthesis and other industrial applications, but with distinct chemical properties.

Uniqueness

This compound is unique due to its chiral nature, derived from tartaric acid. This chirality makes it particularly useful in the synthesis of chiral compounds and in studies involving stereochemistry. Its reactivity and applications are also distinct from other anhydrides, making it valuable in specific chemical and industrial processes.

Properties

IUPAC Name

[(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKITKDHDMPGPW-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(=O)OC1=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](C(=O)OC1=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name O,O-Diacetyl tartaric acid anhydride
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CAS No.

6283-74-5
Record name (+)-Diacetyl-L-tartaric anhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O-Diacetyl tartaric acid anhydride
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Record name (3R-trans)-dihydro-2,5-dioxofuran-3,4-diyl diacetate
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Record name DIACETYLTARTARIC ANHYDRIDE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of (+)-Diacetyl-L-tartaric anhydride in analytical chemistry?

A1: this compound (DATAN) is primarily used as a chiral derivatizing agent for separating and quantifying enantiomers, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. [, , ] This technique is particularly useful for studying biologically relevant molecules like D- and L-2-hydroxyglutarate, which have distinct metabolic pathways and clinical implications. []

Q2: How does this compound facilitate enantiomeric separation in LC-MS?

A2: DATAN reacts with chiral compounds containing hydroxyl (-OH) or amine (-NH2) groups, forming diastereomers. [] These diastereomers, unlike enantiomers, have different physicochemical properties, allowing for separation using conventional achiral chromatography columns. [] This separation enables the identification and quantification of each enantiomer in a mixture. []

Q3: Can you provide specific examples of compounds analyzed using DATAN derivatization coupled with LC-MS?

A3: DATAN derivatization, followed by LC-MS, has been successfully employed to quantify D- and L-2-hydroxyglutarate in urine, plasma, and other biological fluids. [, , ] This technique has also been applied to analyze D- and L-lactate levels in type 2 diabetes patients. [] Additionally, it has been used for the enantiomeric determination of vigabatrin, an antiepileptic drug. []

Q4: Beyond analytical chemistry, are there other applications of this compound?

A4: Yes, DATAN is also utilized in material science. Researchers have incorporated it into the synthesis of chiral functionalized UiO-66-NH2@SiO2. [] This material leverages the domain-limiting effect from the metal-organic framework's micropore structure, showing promise for enhancing stereoselectivity in separating small enantiomers, including α-amino acids and small alkaline enantiomers. []

Q5: Are there any known limitations or challenges associated with using this compound for derivatization?

A5: While DATAN is a valuable tool, researchers should be aware of potential limitations. These may include:

    Q6: Where can researchers find further information and resources about this compound and its applications?

    A6: Researchers can consult the cited scientific publications for detailed methodologies, experimental conditions, and results related to DATAN applications. [, , , , , ] Chemical suppliers, databases like PubChem and ChemSpider, and scientific literature databases like PubMed and Scopus can provide additional information on the compound's properties, safety data, and related research.

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